molecular formula C13H20N6 B065078 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine CAS No. 175204-75-8

4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine

Cat. No.: B065078
CAS No.: 175204-75-8
M. Wt: 260.34 g/mol
InChI Key: KEGVOBDLHVFDRZ-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives The incorporation of the adamantyl group into various chemical structures often enhances their biological activity and stability

Preparation Methods

The synthesis of 4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with hydrazine derivatives to introduce the hydrazinyl group. The final step involves the formation of the triazine ring through cyclization reactions under specific conditions, such as the use of strong acids or bases .

Chemical Reactions Analysis

4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Cyclization: The triazine ring can undergo cyclization reactions under specific conditions, forming different cyclic structures.

Scientific Research Applications

4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the hydrazinyl and triazine moieties interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine can be compared with other adamantane derivatives, such as:

    1-Adamantylamine: Known for its antiviral properties, particularly against influenza.

    1-Adamantylcarboxylic acid: Used in the synthesis of various pharmaceuticals.

    1-Adamantylmethanol: Employed in the production of advanced materials and as a chemical intermediate.

Properties

IUPAC Name

4-(1-adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6/c14-11-16-10(17-12(18-11)19-15)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6,15H2,(H3,14,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGVOBDLHVFDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381941
Record name 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-75-8
Record name 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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